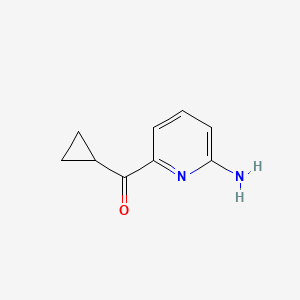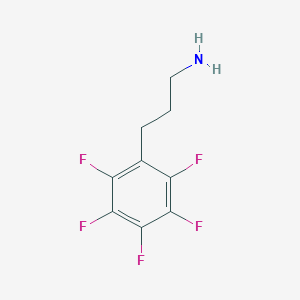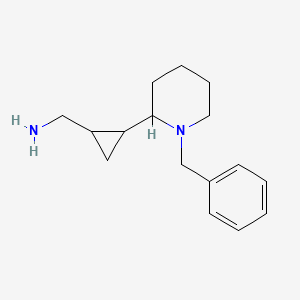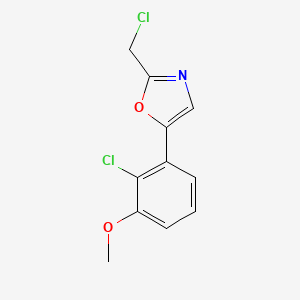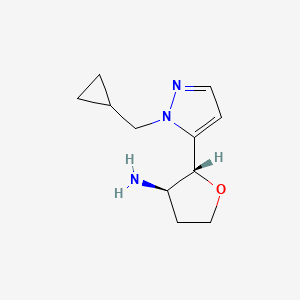
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol is a chemical compound with the molecular formula C8H11NO2 It features a cyclopropyl group attached to a methanol moiety, with a 5-methylisoxazole ring as a substituent Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol typically involves the cycloaddition reaction of appropriate precursors. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes, catalyzed by copper (I) or ruthenium (II) complexes . The reaction conditions often include the use of solvents like dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazoline derivatives.
Substitution: The methyl group on the isoxazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are utilized.
Major Products Formed
Oxidation: Formation of (1-(5-Methylisoxazol-3-yl)cyclopropyl)aldehyde or (1-(5-Methylisoxazol-3-yl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(5-Methylisoxazol-3-yl)cyclopropyl)isoxazoline.
Substitution: Formation of various substituted isoxazole derivatives.
Applications De Recherche Scientifique
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methylisoxazol-3-yl)methanol: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
(4-Iodo-3-methylisoxazol-5-yl)methanol: Contains an iodine substituent, which can significantly alter its reactivity and applications.
(3-(4-Chlorophenyl)isoxazol-5-yl)methanol:
Uniqueness
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and isoxazole moieties. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
[1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(9-11-6)8(5-10)2-3-8/h4,10H,2-3,5H2,1H3 |
Clé InChI |
XXFSJBDYWAWGNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)
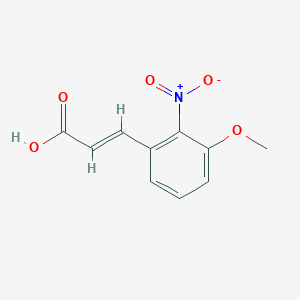
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)
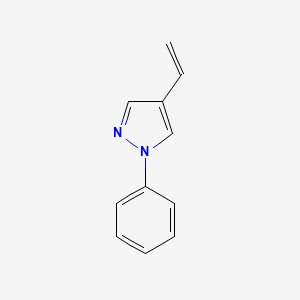

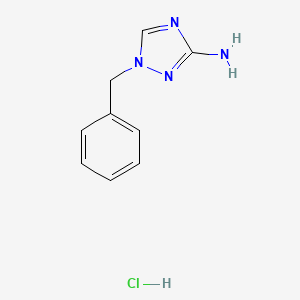
aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
